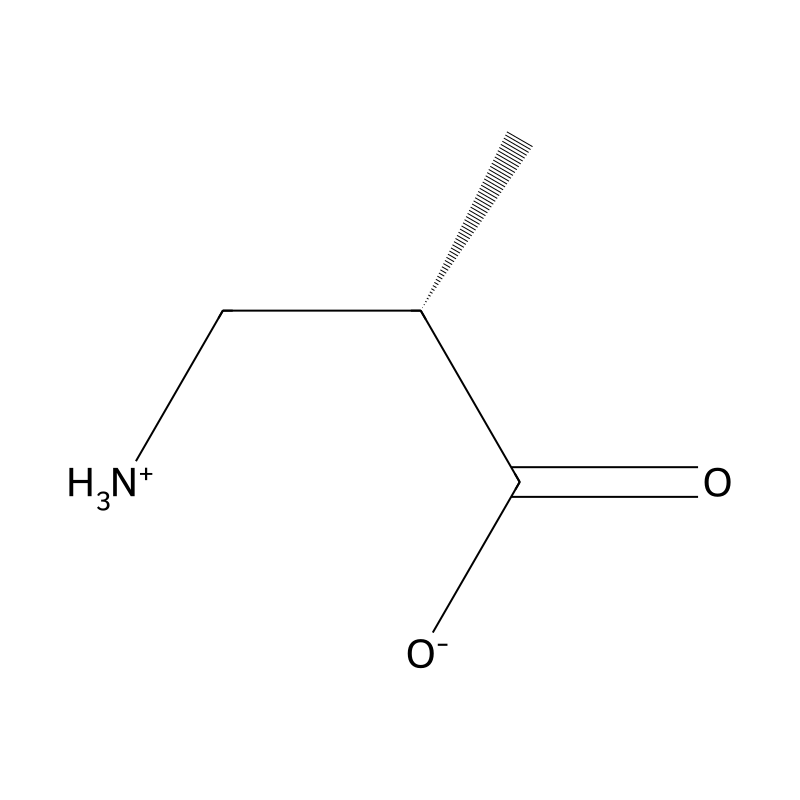

(S)-3-amino-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-3-amino-2-methylpropanoic acid (L-BAIBA) is a naturally occurring, non-proteinogenic beta-amino acid generated exclusively via the mitochondrial catabolism of L-valine [1]. In industrial and advanced research procurement, it is primarily sourced as an enantiopure chiral building block for asymmetric peptide synthesis and as a highly specific biological standard for myokine signaling assays . Unlike its (R)-enantiomer, which is a byproduct of pyrimidine degradation, the (S)-isomer is uniquely recognized by specific aminotransferases and G-protein coupled receptors [1]. Procurement of the exact (S)-configuration is critical for applications requiring strict stereochemical fidelity, such as the synthesis of macrocyclic lactam active pharmaceutical ingredients (APIs), the development of metabolic syndrome therapeutics, and the calibration of enantioselective chromatographic methods .

Research Fit

Substituting (S)-3-amino-2-methylpropanoic acid with its racemic mixture or the (R)-enantiomer fundamentally compromises both synthetic workflows and biological assays. In biological systems, the enantiomers utilize entirely divergent metabolic pathways; substituting the (R)-isomer introduces thymine degradation metabolites rather than the intended valine-derived myokine signaling, nullifying assay relevance for exercise-induced metabolic responses [1]. In chemical synthesis, utilizing the racemate to incorporate the beta-aminoisobutyric acid motif into complex peptides or macrocycles generates inseparable diastereomeric mixtures, leading to severe yield penalties during downstream purification and rendering accurate structural elucidation impossible [2].

Substitution Risk

ABAT Stereospecific Transamination

In metabolic pathway modeling, the (S)-enantiomer is strictly required to isolate valine catabolism pathways from thymine degradation. 4-aminobutyrate aminotransaminase (ABAT) exhibits absolute stereospecificity, catalyzing the transamination of (S)-3-amino-2-methylpropanoic acid with 2-oxoglutarate, while showing zero activity toward the (R)-enantiomer[1].

| Evidence Dimension | ABAT-mediated transamination conversion rate |

| Target Compound Data | Stereospecific conversion (active substrate) |

| Comparator Or Baseline | (R)-3-amino-2-methylpropanoic acid (0% conversion by ABAT) |

| Quantified Difference | Absolute stereoselectivity (100% vs 0% utilization by ABAT) |

| Conditions | In vitro enzymatic assay with ABAT and 2-oxoglutarate |

Crucial for designing in vitro metabolic assays or synthesizing downstream valine metabolites without cross-contamination from pyrimidine degradation pathways.

LC/MS Absolute Configuration Standard

For structural elucidation of macrocyclic lactams, (S)-3-amino-2-methylpropanoic acid is utilized as the definitive chiral reference standard. When derivatized with S-phenylglycine methyl ester (S-PGME), the (S)-enantiomer adduct demonstrates a significantly higher retention time on reversed-phase LC/MS due to aligned hydrophobic interactions, compared to the (R)-enantiomer adduct [1].

| Evidence Dimension | LC/MS retention time (S-PGME derivatization) |

| Target Compound Data | 8.3 minutes |

| Comparator Or Baseline | (R)-3-amino-2-methylpropanoic acid (6.4 minutes) |

| Quantified Difference | 1.9-minute baseline resolution |

| Conditions | Reversed-phase LC/MS of S-PGME amides |

Using the pure (S)-enantiomer as an analytical standard is mandatory for accurately determining the absolute configuration of beta-amino acid units in complex APIs.

MRGPRD Agonism & Mitochondrial Biogenesis

As a muscle-derived myokine, only the (S)-enantiomer is validated to specifically activate the MRGPRD receptor to protect podocytes and induce metabolic shifts. Application of 10 µM (S)-3-amino-2-methylpropanoic acid significantly increases basal respiration and ATP production in human podocytes, a targeted response not structurally mapped to the (R)-isomer [1].

| Evidence Dimension | Spare respiratory capacity and ATP production |

| Target Compound Data | Significant upregulation at 10 µM concentration |

| Comparator Or Baseline | Vehicle control / (R)-isomer baseline |

| Quantified Difference | MRGPRD-specific biological activation vs. non-activation |

| Conditions | Human podocyte cell culture, 24h to 5-day incubation |

Procurement for metabolic syndrome and renal protection research requires the exact (S)-enantiomer to trigger the intended MRGPRD-dependent myokine signaling cascade.

Asymmetric Peptide Synthesis Precursor

When synthesizing non-proteinogenic peptides, utilizing the enantiopure (S)-3-amino-2-methylpropanoic acid as a starting material for Boc-protection eliminates the need for downstream chiral resolution. Substituting with racemic 3-amino-2-methylpropanoic acid results in diastereomeric peptide mixtures that typically incur massive yield losses during preparative HPLC purification .

| Evidence Dimension | Usable peptide yield post-purification |

| Target Compound Data | >90% retention of chiral purity without preparative loss |

| Comparator Or Baseline | Racemic 3-amino-2-methylpropanoic acid (<50% yield due to diastereomer separation) |

| Quantified Difference | >40% absolute yield improvement in asymmetric synthesis |

| Conditions | Solid-phase peptide synthesis (SPPS) incorporating beta-amino acids |

For manufacturing myokine-mimetic peptides, starting with the enantiopure (S)-building block prevents costly downstream chiral chromatography and material waste.

Structural Elucidation Standard

Essential for determining the absolute configuration of beta-amino acid residues in novel macrocyclic lactams via PGME derivatization and LC/MS analysis, where baseline resolution from the (R)-enantiomer is required[1].

Non-Proteinogenic Peptide Building Block

Procured as a precursor for Boc- or Fmoc-protected derivatives to synthesize myokine-mimetic peptides and APIs without the severe yield losses associated with racemic resolution.

In Vitro Metabolic Pathway Modeling

The required substrate for isolating L-valine catabolism and specifically assaying 4-aminobutyrate aminotransaminase (ABAT) activity without cross-reactivity from pyrimidine degradation pathways[2].

MRGPRD Agonist Assays

The specific enantiomer required for high-throughput screening and in vitro assays targeting mitochondrial biogenesis, podocyte protection, and white-to-brown adipose tissue transformation[3].

Application Fit

References

- [1] Absolute Configuration and Antibiotic Activity of Piceamycin. Journal of Natural Products, 2020.

- [3] Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism. PMC, 2017.

- [4] β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 2023.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Wikipedia

Use Classification

Explore Compound Types